molecular formula C9H6BrNO3 B2421470 2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid CAS No. 34173-12-1

2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid

Cat. No.: B2421470
CAS No.: 34173-12-1
M. Wt: 256.055
InChI Key: FSNOYMWCNCRHEV-UHFFFAOYSA-N
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Description

2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid typically involves the bromination of benzoxazole derivatives followed by acetic acid substitution. One common method starts with 2-aminophenol, which undergoes cyclization with a suitable aldehyde to form the benzoxazole ring. Bromination is then carried out using bromine or a brominating agent under controlled conditions. Finally, the acetic acid group is introduced through a substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromine substituent or the benzoxazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized benzoxazole derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .

Scientific Research Applications

2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1,2-benzoxazol-3-yl)acetic acid
  • 2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid
  • 2-(5-Iodo-1,2-benzoxazol-3-yl)acetic acid

Uniqueness

2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine substituent provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(5-bromo-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-5-1-2-8-6(3-5)7(11-14-8)4-9(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNOYMWCNCRHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34173-12-1
Record name 2-(5-bromo-1,2-benzoxazol-3-yl)acetic acid
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